![molecular formula C13H18O2 B13220376 [1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
[1-(2-Methoxyphenyl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methoxyphenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a cyclopentyl ring attached to a methanol group and a methoxyphenyl group. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-methoxybenzaldehyde, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Methoxyphenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Methoxyphenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: The compound’s derivatives are explored for their biological activities, including potential therapeutic effects. Research is ongoing to understand its interactions with biological systems and its potential as a drug candidate.
Industry: In industrial settings, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating compounds with specific properties.
Wirkmechanismus
The mechanism of action of [1-(2-Methoxyphenyl)cyclopentyl]methanol involves its interaction with molecular targets in biological systems. The methoxyphenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s activity. The cyclopentyl ring provides structural rigidity, enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Hydroxyphenyl)cyclopentyl]methanol
- [1-(2-Methylphenyl)cyclopentyl]methanol
- [1-(2-Chlorophenyl)cyclopentyl]methanol
Uniqueness: [1-(2-Methoxyphenyl)cyclopentyl]methanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs, such as [1-(2-Hydroxyphenyl)cyclopentyl]methanol, which has a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[1-(2-methoxyphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7,14H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
NKWSTXRABQEENE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2(CCCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



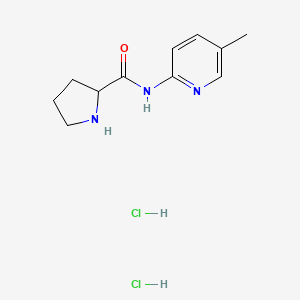
![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
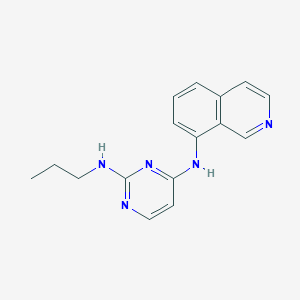
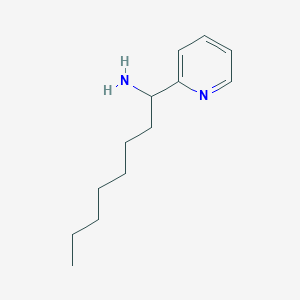

![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
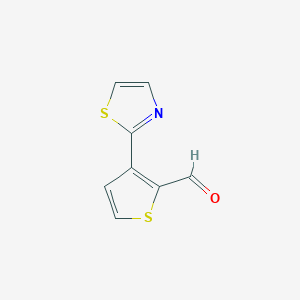
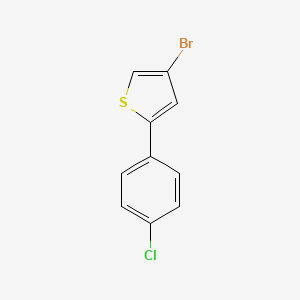
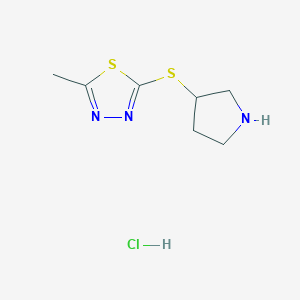

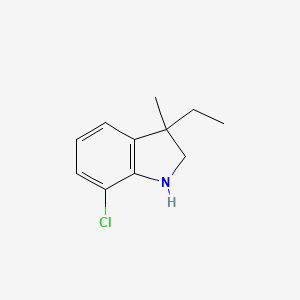
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)

